N-Ethyl-N-(morpholin-2-ylmethyl)ethanamine dihydrochloride

Description

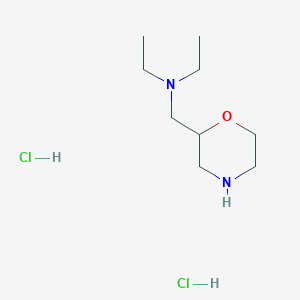

N-Ethyl-N-(morpholin-2-ylmethyl)ethanamine dihydrochloride is a tertiary amine salt featuring a morpholine ring substituted at the 2-position with a methyl group, which is further attached to an ethanamine backbone. The compound’s structure includes:

- Ethanamine core: A two-carbon chain with a nitrogen atom bonded to two substituents.

- Substituents: An ethyl group (-CH₂CH₃) and a morpholin-2-ylmethyl group (-CH₂-C₄H₈NO).

- Counterions: Two hydrochloride groups, indicating protonation at two amine sites.

The molecular formula is inferred as C₉H₂₀N₂O·2HCl (base: C₉H₂₀N₂O; dihydrochloride: C₉H₂₂Cl₂N₂O). While direct CAS or synthesis data for this compound are absent in the evidence, structurally related analogs (e.g., morpholine derivatives and aminoethyl hydrochlorides) provide insight into its properties .

Properties

IUPAC Name |

N-ethyl-N-(morpholin-2-ylmethyl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.2ClH/c1-3-11(4-2)8-9-7-10-5-6-12-9;;/h9-10H,3-8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDAPRGKAHFBFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CNCCO1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(morpholin-2-ylmethyl)ethanamine dihydrochloride involves the reaction of N-ethyl-N-(2-morpholinylmethyl)ethanamine with hydrochloric acid. The reaction is typically carried out under controlled temperature conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process .

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The dihydrochloride salt forms via protonation of the free base (N-ethyl-N-(morpholin-2-ylmethyl)ethanamine, CID 4015074) with hydrochloric acid. This reaction enhances water solubility and stability .

Key Reaction:

Properties:

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| Molecular Weight | 172.27 g/mol | 245.19 g/mol |

| Solubility | Lipophilic | Water-soluble |

| Stability | Air-sensitive | Hygroscopic, stable |

Nucleophilic Reactivity

Example Reaction with Methyl Iodide:

This reaction is analogous to methyldiethylamine alkylation .

Catalytic and Coordination Chemistry

The morpholine ring’s oxygen and nitrogen atoms can act as ligands in metal-catalyzed reactions. For example, in cross-coupling reactions similar to those involving Fe(acac)₃ or NiCl₂ :

Proposed Catalytic Cycle:

-

Coordination: Morpholine nitrogen binds to transition metals (e.g., Fe³⁺, Ni²⁺).

-

Substrate Activation: Metal center facilitates electron transfer for bond formation.

-

Product Release: Regeneration of the catalyst.

Ring-Opening Reactions

Under acidic or oxidative conditions, the morpholine ring may undergo cleavage. For instance, treatment with concentrated H₂SO₄ at elevated temperatures can lead to ring-opening via C–O bond scission .

Mechanism:

-

Protonation of morpholine oxygen.

-

Nucleophilic Attack by water or other nucleophiles.

-

Formation of linear amine derivatives.

Stability Under Various Conditions

| Condition | Behavior | Reference |

|---|---|---|

| Aqueous Acid (pH < 2) | Stable; retains dihydrochloride form | |

| Aqueous Base (pH > 10) | Free base precipitates | |

| High Temperature | Decomposition above 200°C |

Comparative Reactivity with Analogues

Scientific Research Applications

N-Ethyl-N-(morpholin-2-ylmethyl)ethanamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in biochemical studies to understand various biological processes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(morpholin-2-ylmethyl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethanamine Core

N-Ethyl-2-(1-piperidinyl)ethanamine Dihydrochloride

- Structure : Ethyl and piperidinyl substituents on ethanamine.

- Molecular Formula : C₉H₂₁N₂·2HCl (base: C₉H₂₁N₂).

- Key Differences : Replaces the morpholine ring with a piperidine ring (lacks oxygen), altering polarity and hydrogen-bonding capacity. Piperidine derivatives often exhibit higher lipophilicity compared to morpholine analogs .

(R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride

- Structure : Shorter methanamine backbone with dimethyl and morpholin-2-ylmethyl groups.

- Molecular Formula : C₇H₁₇Cl₂N₂O (base: C₇H₁₅N₂O).

- The dimethyl group may lower basicity compared to the ethyl substituent in the target compound .

Aminoethyl Chloride Hydrochlorides

2-(N,N-Diethylamino)ethyl Chloride Hydrochloride (CAS 869-24-9)

- Structure: Diethylamino group and chloride on ethane.

- Molecular Formula : C₆H₁₅ClN·HCl.

- Widely used as a synthetic intermediate for quaternary ammonium compounds .

2-(N,N-Diisopropylamino)ethyl Chloride Hydrochloride (CAS 4261-68-1)

Data Table: Structural and Functional Comparison

Research Findings and Functional Implications

Morpholine vs. Piperidine Rings

Steric and Electronic Effects

- Ethyl vs. Dimethyl Groups : Ethyl substituents provide moderate steric hindrance, balancing solubility and reactivity. Dimethyl groups in analogs like (R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride reduce basicity, affecting protonation states under physiological conditions .

- Chloride vs. Dihydrochloride Salts: Dihydrochloride salts (e.g., target compound) offer higher aqueous solubility compared to mono-hydrochloride derivatives, advantageous for formulation .

Biological Activity

N-Ethyl-N-(morpholin-2-ylmethyl)ethanamine dihydrochloride, a compound derived from the Mannich reaction, is part of a broader class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Mannich Bases

Mannich bases are synthesized through the reaction of formaldehyde with amines and active hydrogen compounds. They have been reported to exhibit various biological activities, including anticancer, antibacterial, antifungal, and neuroprotective effects. The structure of this compound allows it to interact with multiple biological targets, making it a compound of interest in medicinal chemistry.

Anticancer Activity

Research has shown that Mannich bases can possess significant anticancer properties. For instance, studies indicate that compounds similar to N-Ethyl-N-(morpholin-2-ylmethyl)ethanamine exhibit cytotoxic effects against various cancer cell lines. The IC50 values for related compounds have been reported in the range of 0.1 to 10 µM, indicating potent activity against tumor cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 2.0 | Induction of apoptosis |

| Compound B | HeLa | 1.5 | Inhibition of DNA synthesis |

| Compound C | A549 | 3.5 | Disruption of mitochondrial function |

These findings suggest that this compound may also exhibit similar anticancer properties by inducing apoptosis or disrupting cellular functions.

Neuroprotective Effects

The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases. Activation of the NRF2 pathway has been linked to the compound's ability to mitigate oxidative stress and inflammation in neuronal cells. This effect is crucial for developing treatments for conditions such as Alzheimer's and Parkinson's diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Morpholine Ring : The presence of the morpholine moiety enhances solubility and may improve interactions with biological targets.

- Ethyl Group : The ethyl substituent contributes to the lipophilicity of the compound, facilitating membrane permeability.

- Aminomethyl Function : This functional group is essential for the compound's reactivity and interaction with enzymes or receptors.

Research indicates that modifications to these structural components can significantly alter the compound's efficacy and selectivity against specific targets.

Case Studies and Research Findings

Several studies have explored the biological activity of related Mannich bases:

- Anticancer Studies : A study demonstrated that a series of Mannich bases showed IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior potency against breast cancer cell lines.

- Neuroprotection : In vitro studies revealed that derivatives similar to N-Ethyl-N-(morpholin-2-ylmethyl)ethanamine could protect neuronal cells from apoptosis induced by oxidative stress.

- Antimicrobial Activity : Compounds derived from Mannich reactions have shown promising antibacterial and antifungal activities, suggesting potential applications in treating infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Ethyl-N-(morpholin-2-ylmethyl)ethanamine dihydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting morpholin-2-ylmethanol with N-ethylethanamine in the presence of a dehydrating agent (e.g., thionyl chloride) followed by hydrochlorination. Optimization includes solvent selection (e.g., anhydrous THF or dichloromethane) and temperature control (0–25°C) to minimize byproducts like quaternary ammonium salts. Purification via recrystallization from ethanol/ether mixtures enhances yield .

Q. How should structural characterization be performed to confirm the identity of this compound?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for precise structural determination . Complement with NMR (¹H/¹³C) to verify proton environments and carbon frameworks, particularly the morpholine ring and ethylamine backbone. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₈H₁₈N₂O·2HCl: calc. 224.14 g/mol) .

Q. What analytical techniques are critical for assessing purity and identifying impurities?

- Methodology : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. Compare retention times against known impurities (e.g., unreacted morpholine derivatives). LC-MS or GC-MS aids in detecting volatile byproducts. Refer to pharmacopeial impurity standards (e.g., EP/USP guidelines) for validation .

Advanced Research Questions

Q. How can this compound act as a ligand in coordination chemistry, and what metal complexes are feasible?

- Methodology : The morpholine nitrogen and tertiary amine group can coordinate transition metals like Cu(II) or Zn(II). Design complexes by mixing the ligand with metal salts (e.g., CuCl₂) in a 2:1 molar ratio. Monitor stability via UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry. Single-crystal studies (e.g., Acta Crystallographica protocols) reveal geometry and bonding parameters .

Q. What strategies resolve contradictions in reported solubility or stability data across studies?

- Methodology : Re-evaluate experimental conditions: pH (use buffered solutions), counterion effects (HCl vs. other salts), and temperature. For stability, conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Compare results under inert (N₂) vs. ambient atmospheres to assess oxidative degradation .

Q. How can researchers investigate the compound’s pharmacological interactions with neurotransmitter receptors?

- Methodology : Perform in vitro radioligand binding assays (e.g., ³H-labeled antagonists) on serotonin or histamine receptors. Use HEK293 cells expressing recombinant receptors. Analyze competitive binding curves (IC₅₀ values) and validate via functional assays (e.g., cAMP accumulation). Reference structurally related compounds (e.g., RS 17053 hydrochloride) for comparative analysis .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) model electron density distribution. Focus on the amine and morpholine moieties. Simulate reaction pathways (e.g., SN2 attacks) using Gaussian or ORCA software. Compare with experimental kinetics from stopped-flow spectroscopy .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in catalytic activity when using this compound in asymmetric synthesis?

- Methodology : Standardize substrate ratios, solvent polarity (e.g., dielectric constant), and catalyst loading. Cross-validate with chiral HPLC or polarimetry to confirm enantiomeric excess (ee%). Replicate conditions from conflicting studies to isolate variables (e.g., trace metal contamination) .

Q. What protocols ensure reproducibility in pharmacokinetic studies involving this compound?

- Methodology : Use isotopically labeled analogs (e.g., ¹³C/²H) for tracer studies in animal models. Validate extraction methods (SPE or LLE) with spike-recovery tests. Harmonize LC-MS/MS parameters (e.g., ionization mode: ESI+) across labs to minimize variability .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.